2-Chloro-3-(3-methylphenyl)-1-propene
Overview
Description
2-Chloro-3-(3-methylphenyl)-1-propene is an organic compound that belongs to the class of alkenes It is characterized by the presence of a chloro group and a methyl-substituted phenyl group attached to a propene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(3-methylphenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3-methylbenzyl chloride with allyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced separation techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(3-methylphenyl)-1-propene can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Addition Reactions: The double bond in the propene moiety can participate in addition reactions with halogens, hydrogen, or other electrophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Addition Reactions: Halogens like bromine or chlorine, hydrogen gas in the presence of a catalyst, and other electrophiles can be used. These reactions often require specific conditions such as low temperatures or the presence of a catalyst.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used. These reactions are usually performed under acidic or basic conditions.
Major Products Formed
Substitution Reactions: Products include 3-(3-methylphenyl)-1-propanol, 3-(3-methylphenyl)-1-propylamine, and 3-(3-methylphenyl)-1-propylthiol.
Addition Reactions: Products include 2,3-dichloro-3-(3-methylphenyl)propane, 3-(3-methylphenyl)propane, and other addition products.
Oxidation Reactions: Products include 2-chloro-3-(3-methylphenyl)propane-1,2-diol and 2-chloro-3-(3-methylphenyl)propanal.
Scientific Research Applications
2-Chloro-3-(3-methylphenyl)-1-propene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as a precursor for the development of new drugs and therapeutic agents. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry: The compound is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(3-methylphenyl)-1-propene depends on the specific reactions it undergoes. In substitution reactions, the chloro group is replaced by a nucleophile, leading to the formation of new bonds. In addition reactions, the double bond in the propene moiety reacts with electrophiles, resulting in the addition of new groups to the molecule. The molecular targets and pathways involved in these reactions vary depending on the specific reagents and conditions used.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-phenyl-1-propene: Similar structure but lacks the methyl group on the phenyl ring.
3-(3-Methylphenyl)-1-propene: Similar structure but lacks the chloro group.
2-Bromo-3-(3-methylphenyl)-1-propene: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
2-Chloro-3-(3-methylphenyl)-1-propene is unique due to the presence of both a chloro group and a methyl-substituted phenyl group. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for various chemical transformations and applications.
Properties
IUPAC Name |
1-(2-chloroprop-2-enyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl/c1-8-4-3-5-10(6-8)7-9(2)11/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVWFKYCFNFQIAK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641121 | |
Record name | 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
731772-16-0 | |
Record name | 1-(2-Chloroprop-2-en-1-yl)-3-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70641121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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